molecular formula C17H13N3 B10839544 1-(4-Cyanobenzyl)-5-phenyl-1H-imidazole

1-(4-Cyanobenzyl)-5-phenyl-1H-imidazole

Cat. No.: B10839544
M. Wt: 259.30 g/mol
InChI Key: HPKNNFRLCPHIRD-UHFFFAOYSA-N
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Description

1-(4-Cyanobenzyl)-5-phenyl-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with a 4-cyanobenzyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyanobenzyl)-5-phenyl-1H-imidazole typically involves the reaction of 4-cyanobenzyl bromide with 5-phenyl-1H-imidazole under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the compound from reaction by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Cyanobenzyl)-5-phenyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Cyanobenzyl)-5-phenyl-1H-imidazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Cyanobenzyl)-5-phenyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(4-Cyanobenzyl)-5-methyl-1H-imidazole
  • 1-(4-Cyanobenzyl)-2-phenyl-1H-imidazole
  • 1-(4-Cyanobenzyl)-4,5-diphenyl-1H-imidazole

Comparison: 1-(4-Cyanobenzyl)-5-phenyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C17H13N3

Molecular Weight

259.30 g/mol

IUPAC Name

4-[(5-phenylimidazol-1-yl)methyl]benzonitrile

InChI

InChI=1S/C17H13N3/c18-10-14-6-8-15(9-7-14)12-20-13-19-11-17(20)16-4-2-1-3-5-16/h1-9,11,13H,12H2

InChI Key

HPKNNFRLCPHIRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=CN2CC3=CC=C(C=C3)C#N

Origin of Product

United States

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